2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid
CAS No.: 1396994-80-1
Cat. No.: VC3034301
Molecular Formula: C10H10N2O4S
Molecular Weight: 254.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid - 1396994-80-1](/images/structure/VC3034301.png)
Specification
CAS No. | 1396994-80-1 |
---|---|
Molecular Formula | C10H10N2O4S |
Molecular Weight | 254.26 g/mol |
IUPAC Name | 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid |
Standard InChI | InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | FXIGPASFALLPHG-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Canonical SMILES | CC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid comprises a benzisothiazole core with a 1,1-dioxide functionality and an aminopropanoic acid substituent at position 3. The compound features several key structural components:
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A fused ring system consisting of a benzene ring and an isothiazole ring
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A sulfonyl (SO₂) group at positions 1,1 of the isothiazole ring
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An amino linkage at position 3 of the benzisothiazole system
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A propanoic acid group with substitution at position 2 (corresponding to an alanine derivative)
The structural arrangement is similar to 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid, which has a documented molecular formula of C₁₀H₁₀N₂O₄S and a molecular weight of 254.26 . The primary difference lies in the position of substitution on the propanoic acid chain.
Structural Comparison with Related Compounds
Table 1: Comparative Analysis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and Related Compounds
Synthesis Methods
From Saccharin Derivatives
The literature indicates that 3-substituted 1,2-benzisothiazole 1,1-dioxides can be synthesized from saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) and organolithium compounds . A potential synthetic route could involve:
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Reaction of saccharin with an appropriate organolithium reagent to modify the 3-position
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Subsequent functionalization to introduce the aminopropanoic acid moiety
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Control of stereochemistry at the α-carbon of the propanoic acid portion
Via Nucleophilic Substitution
Another potential approach involves using saccharin pseudo-chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide):
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Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide from saccharin
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Nucleophilic substitution with a protected form of alanine
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Deprotection to yield the final compound
This approach is supported by research indicating that reactions of saccharin pseudo-chloride with various nucleophiles have been systematically investigated .
Synthetic Considerations
Several factors would need to be considered when synthesizing this compound:
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Protection Strategies: The carboxylic acid functionality would likely require protection during certain synthetic steps
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Stereochemistry: Synthesis would need to account for the stereogenic center at the α-carbon of the propanoic acid portion
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Reaction Conditions: Anhydrous conditions and temperature control would be critical for certain steps
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Purification Methods: Chromatographic techniques would likely be necessary for isolation of the pure compound
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR expected signals:
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Aromatic protons from the benzene ring (multiple signals in the δ 7-8 ppm region)
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Methyl group at the α-carbon (doublet around δ 1.5 ppm)
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α-Hydrogen of the propanoic acid (quartet around δ 4-4.5 ppm)
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NH proton (broad signal, potentially around δ 5-6 ppm)
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Carboxylic acid proton (broad signal, potentially around δ 10-12 ppm)
¹³C NMR expected signals:
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Carbonyl carbon of the carboxylic acid (~δ 170-175 ppm)
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Aromatic carbons (multiple signals in the δ 120-140 ppm region)
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Carbon at position 3 of the benzisothiazole ring (~δ 150-160 ppm)
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α-Carbon of the propanoic acid (~δ 50-60 ppm)
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Methyl carbon (~δ 15-20 ppm)
Mass Spectrometry
Would likely show:
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Molecular ion peak at m/z 254 (corresponding to C₁₀H₁₀N₂O₄S)
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Fragment peaks corresponding to loss of CO₂ (m/z 210)
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Fragments related to cleavage at the C-N bond
Infrared Spectroscopy
Expected characteristic absorption bands:
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Carboxylic acid O-H stretch (~3200-2800 cm⁻¹)
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N-H stretch (~3300-3500 cm⁻¹)
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C=O stretch (~1700-1730 cm⁻¹)
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S=O stretches (~1300-1350 cm⁻¹ and ~1140-1190 cm⁻¹)
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Aromatic C=C stretches (~1600 and ~1450 cm⁻¹)
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for purity assessment and separation of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid. Reverse-phase HPLC with UV detection would be appropriate, potentially using:
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C18 stationary phase
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Mobile phase consisting of water/acetonitrile gradient with acid modifier (e.g., 0.1% formic acid)
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UV detection at wavelengths corresponding to aromatic absorption (~254 nm)
Applications in Research and Development
Pharmaceutical Research
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid could serve as:
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A potential lead compound for ion channel modulator development
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A building block for the synthesis of more complex bioactive molecules
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A tool compound for investigating structure-activity relationships in benzisothiazole derivatives
Chemical Probe Development
The compound's unique structural features make it potentially valuable for developing chemical probes, which could be used to:
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Study specific biological pathways
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Investigate ion channel function
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Serve as a template for affinity-based probes
Agricultural Research
Based on patent information regarding related compounds , 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid might find applications in:
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Development of novel pesticides
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Creation of compounds for managing agricultural pests
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Research tools for investigating pest control mechanisms
Future Research Directions
Structure Optimization
Future research could focus on:
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Modifying the α-methyl group to investigate effects on biological activity
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Introducing additional functionalities to the benzene ring portion
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Exploring alternative linking groups between the benzisothiazole scaffold and the amino acid portion
Mechanistic Studies
If biological activity is confirmed, mechanistic studies could investigate:
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Binding modes to potential target proteins
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Structure-activity relationships through systematic modification
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Cellular pathways affected by the compound
Synthetic Methodology Development
Development of efficient, stereoselective synthetic routes to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid and related compounds could be a valuable research direction, potentially involving:
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Catalytic asymmetric methods
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One-pot synthetic approaches
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Green chemistry principles to reduce environmental impact
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